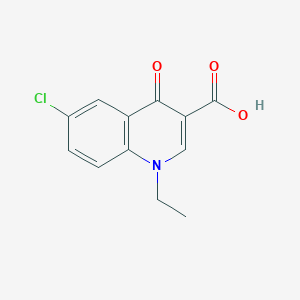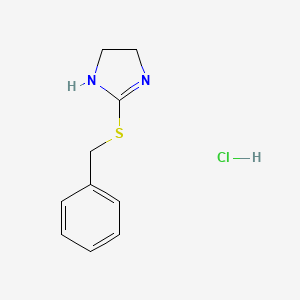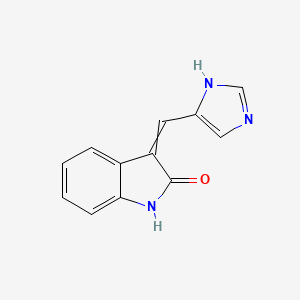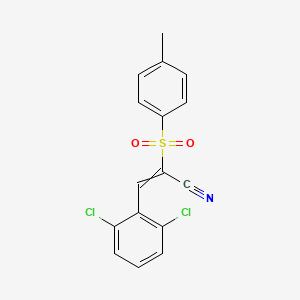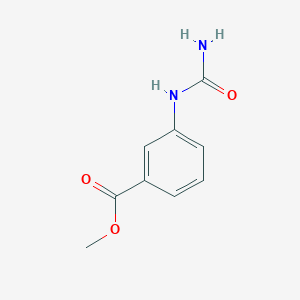![molecular formula C10H12BrNO B1364055 N-[1-(4-溴苯基)乙基]乙酰胺 CAS No. 92520-16-6](/img/structure/B1364055.png)
N-[1-(4-溴苯基)乙基]乙酰胺
描述
“N-[1-(4-bromophenyl)ethyl]acetamide” is a chemical compound with the CAS Number 92520-16-6 . It has a linear formula of C10 H12 Br N O . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-[1-(4-bromophenyl)ethyl]acetamide” is 1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[1-(4-bromophenyl)ethyl]acetamide” is a solid at room temperature . It has a molecular weight of 242.12 .科学研究应用
药理潜力已合成N-[1-(4-溴苯基)乙基]乙酰胺衍生物,并评估其作为细胞毒性、抗炎、镇痛和退热药物的潜力。这些化合物,包括带有溴、叔丁基和硝基基团的变体,已发现在这些类别中表现出与标准药物相当的活性(Rani, Pal, Hegde, & Hashim, 2016)。
药物合成中的化学选择性乙酰化该化合物已用于对2-氨基酚进行化学选择性的单乙酰化,生成N-(2-羟基苯基)乙酰胺,这是合成抗疟疾药物的重要中间体。这个过程涉及各种酰基供体和条件,突出了该化合物在促进对药物开发至关重要的特定化学反应中的作用(Magadum & Yadav, 2018)。
癌症研究和药物开发已对合成N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺衍生物及其作为抗癌药物的潜力进行研究。利用分子对接分析瞄准VEGFr受体和使用HNMR和LC-MS等技术进行结构分析,评估了这些化合物的抗癌性能(Sharma et al., 2018)。
生物活性研究已合成各种N-[1-(4-溴苯基)乙基]乙酰胺衍生物,并评估其抗癌、抗炎和镇痛活性。这些研究对开发新的治疗剂有重要贡献,一些化合物对特定癌细胞系显示出有希望的结果(Rani, Pal, Hegde, & Hashim, 2014)。
环境和除草剂研究已研究了人类和大鼠肝微粒体中相关氯乙酰胺类除草剂的代谢,为了解这类化合物的环境影响和安全性提供了见解。这项研究对于理解除草剂暴露可能带来的潜在健康风险及其环境命运至关重要(Coleman, Linderman, Hodgson, & Rose, 2000)。
电化学反应和合成对于衍生物(如3-溴-N-(对溴苯基)丙酰胺)的电化学反应的研究已经导致β-内酰胺和丙烯基苯胺的合成发现,这些分子具有重要的生物活性。这些发现对于开发药物和理解化学反应途径具有重要意义(Pandolfi et al., 2019)。
抗惊厥药物开发已进行了关于4,6-二甲基-2-硫代嘧啶的S-乙酰胺衍生物的合成和药理评价,作为抗惊厥药物。这些研究努力有助于持续寻找治疗惊厥障碍的新疗法(Severina et al., 2020)。
属性
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCKKJEBGEBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386169 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
CAS RN |
92520-16-6 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

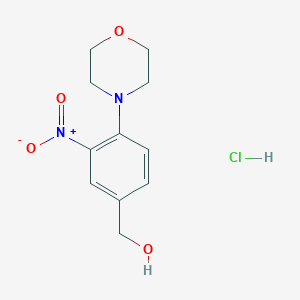
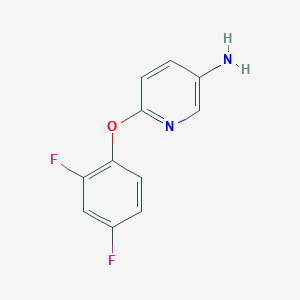
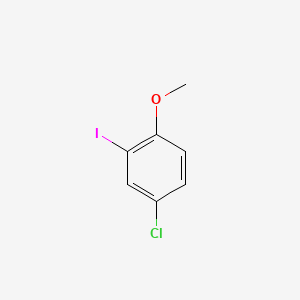

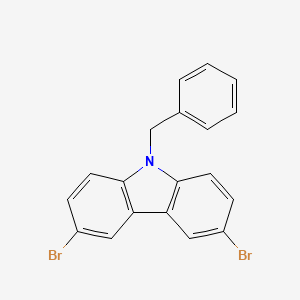
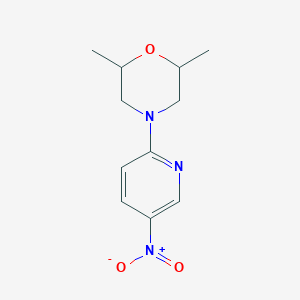
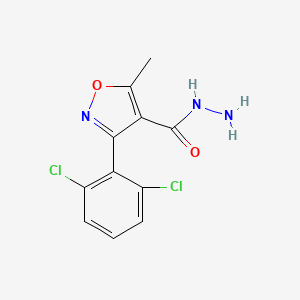
![O-methyl N-[3-(trifluoromethyl)phenyl]carbamothioate](/img/structure/B1363989.png)
